

# Lignocaine N-oxide: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lignocaine N-oxide*

Cat. No.: *B1675381*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Lignocaine N-oxide** is a primary metabolite of the widely used local anesthetic and antiarrhythmic drug, lignocaine (lidocaine). As a significant product of xenobiotic biotransformation, understanding the chemical properties of **Lignocaine N-oxide** is crucial for a comprehensive assessment of lignocaine's metabolic fate, efficacy, and potential for drug-drug interactions. This technical guide provides an in-depth overview of the core chemical properties of **Lignocaine N-oxide**, complete with experimental protocols and pathway visualizations to support further research and development.

## Chemical and Physical Properties

**Lignocaine N-oxide** is a white to off-white solid.<sup>[1]</sup> Key chemical and physical properties are summarized in the table below.

| Property           | Value                                                                                                                                   | Source                                  |
|--------------------|-----------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------|
| Molecular Formula  | C <sub>14</sub> H <sub>22</sub> N <sub>2</sub> O <sub>2</sub>                                                                           | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight   | 250.34 g/mol                                                                                                                            | <a href="#">[1]</a> <a href="#">[2]</a> |
| CAS Number         | 2903-45-9                                                                                                                               |                                         |
| Appearance         | White to off-white solid                                                                                                                |                                         |
| Melting Point      | 127-129 °C                                                                                                                              |                                         |
| Predicted pKa      | 12.35 ± 0.70                                                                                                                            |                                         |
| Solubility         | Slightly soluble in Chloroform, DMSO, and Methanol. In vitro, soluble in DMSO at 100 mg/mL (399.45 mM) with the aid of ultrasonication. |                                         |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.                                          |                                         |

## Synthesis and Formation

**Lignocaine N-oxide** can be synthesized for research purposes or is formed *in vivo* through the metabolic N-oxidation of lignocaine.

**Chemical Synthesis:** The direct oxidation of the tertiary amine group of lignocaine is the most common method for the synthesis of **Lignocaine N-oxide**.

**Metabolic Formation:** **Lignocaine N-oxide** is a known *in vivo* metabolite of lignocaine, primarily formed in the liver. This biotransformation is mediated by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes. Specifically, CYP1A2 and CYP3A4 are known to be involved in the metabolism of lignocaine.

## Stability and Reactivity

**Stability:** Forced degradation studies on lignocaine hydrochloride have shown that **Lignocaine N-oxide** is formed under oxidative conditions (e.g., treatment with hydrogen peroxide) and in acidic media. This indicates the susceptibility of the tertiary amine in lignocaine to oxidation. The stability of **Lignocaine N-oxide** itself can be influenced by in vivo conditions, where it can be reverted back to the parent drug.

**Reactivity:** A significant reaction of **Lignocaine N-oxide** is its bioreduction back to lignocaine. This process is particularly relevant in anaerobic or hypoxic environments. **Lignocaine N-oxide** can also interact with reactive oxygen and nitrogen species.

## Experimental Protocols

### Synthesis of Lignocaine N-oxide

This protocol is adapted from general methods for the N-oxidation of tertiary amines.

#### Materials:

- Lignocaine
- Hydrogen peroxide (30% solution)
- Methanol
- Diethyl ether
- Rotary evaporator
- Magnetic stirrer and stir bar
- Ice bath

#### Procedure:

- Dissolve lignocaine in methanol in a round-bottom flask equipped with a magnetic stir bar.
- Cool the solution in an ice bath.
- Slowly add a stoichiometric excess of 30% hydrogen peroxide to the cooled, stirring solution.

- Allow the reaction mixture to stir at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
- Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
- The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to yield pure **Lignocaine N-oxide**.

## Determination of Solubility

This protocol outlines a general method for determining the solubility of a compound like **Lignocaine N-oxide**.

Materials:

- **Lignocaine N-oxide**
- Selected solvents (e.g., water, phosphate-buffered saline (PBS), DMSO, ethanol)
- Vials with screw caps
- Analytical balance
- Vortex mixer
- Shaking incubator or orbital shaker
- Centrifuge
- High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

- Add an excess amount of **Lignocaine N-oxide** to a known volume of each solvent in a vial.
- Tightly cap the vials and vortex for 1-2 minutes to ensure initial mixing.

- Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
- After incubation, centrifuge the vials at high speed to pellet the undissolved solid.
- Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
- Dilute the supernatant with a suitable solvent and quantify the concentration of **Lignocaine N-oxide** using a validated HPLC method.
- The measured concentration represents the solubility of **Lignocaine N-oxide** in that specific solvent at the tested temperature.

## Forced Degradation Study (as per ICH Q1A R2 guidelines)

This protocol provides a general framework for conducting a forced degradation study.

### Stress Conditions:

- Acid Hydrolysis: Treat **Lignocaine N-oxide** solution with 0.1 M HCl at elevated temperatures (e.g., 60-80°C).
- Base Hydrolysis: Treat **Lignocaine N-oxide** solution with 0.1 M NaOH at elevated temperatures.
- Oxidative Degradation: Treat **Lignocaine N-oxide** solution with 3-30% hydrogen peroxide at room temperature.
- Thermal Degradation: Expose solid **Lignocaine N-oxide** to dry heat (e.g., 105°C) for a specified duration.
- Photodegradation: Expose **Lignocaine N-oxide** solution and solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

### Procedure:

- Prepare solutions of **Lignocaine N-oxide** in the appropriate stress media.
- Expose the samples to the stress conditions for a predetermined period.
- At specified time points, withdraw samples and neutralize if necessary.
- Analyze the samples using a stability-indicating analytical method, such as HPLC, to separate and quantify the parent drug and any degradation products.
- The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method is stability-indicating.

## Metabolic and Signaling Pathways

The primary pathway involving **Lignocaine N-oxide** is its formation from the parent drug, lignocaine, and its subsequent potential bioreduction back to lignocaine.



[Click to download full resolution via product page](#)

Caption: Metabolic pathway of Lignocaine.

## Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the characterization of **Lignocaine N-oxide**.



[Click to download full resolution via product page](#)

Caption: Workflow for **Lignocaine N-oxide** characterization.

## Conclusion

This technical guide provides a foundational understanding of the chemical properties of **Lignocaine N-oxide**. The data and protocols presented herein are intended to facilitate further research into the metabolism, disposition, and potential pharmacological or toxicological effects of this key lignocaine metabolite. A thorough characterization of **Lignocaine N-oxide** is essential for a complete picture of the clinical pharmacology of lignocaine.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [resolvemass.ca](http://resolvemass.ca) [resolvemass.ca]
- 2. How to Design Forced Degradation to Meet ICH Q1A(R2) and Q2(R2) Expectations – Pharma Stability [pharmastability.com]
- To cite this document: BenchChem. [Lignocaine N-oxide: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1675381#chemical-properties-of-lignocaine-n-oxide\]](https://www.benchchem.com/product/b1675381#chemical-properties-of-lignocaine-n-oxide)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)